1-hydroxyhexan-2-one
CAS No.:
Cat. No.: VC14289481
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 1-hydroxyhexan-2-one |
| Standard InChI | InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3 |
| Standard InChI Key | FDJJNIXWMAWMBP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)CO |
Introduction
Chemical Identity and Basic Properties
1-Hydroxyhexan-2-one (CAS No. 73397-68-9) is a six-carbon hydroxy ketone characterized by a hydroxyl group at the first carbon and a ketone group at the second position. Its molecular weight is 116.16 g/mol, with an exact mass of 116.0837 g/mol . The compound’s IUPAC name is 1-hydroxyhexan-2-one, and its SMILES notation is , reflecting a linear carbon chain with functional groups at specific positions .
Structural and Spectroscopic Features
The compound’s structure has been validated through advanced spectroscopic techniques:
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Mass Spectrometry: Predicted collision cross sections (CCS) for adducts include 124.2 Ų for and 122.8 Ų for .
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NMR Data: While direct NMR data for 1-hydroxyhexan-2-one is limited, related compounds like (1R)-1-hydroxy-1-phenyl-2-hexanone exhibit distinct NMR shifts, suggesting analogous spectral patterns for the target molecule .
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 116.16 g/mol | |
| SMILES | ||
| Predicted CCS () | 124.2 Ų |
Synthesis and Catalytic Pathways
High-Yield Iridium-Catalyzed Synthesis
A prominent synthesis route involves the conversion of 5-hydroxymethylfurfural (5-HMF) to 1-hydroxyhexan-2,5-dione (HHD) using an iridium catalyst. Under optimized conditions (130°C, pH 2.5, 2 hours), this method achieves a yield of 93.3% . The catalyst, , facilitates dehydrogenation and rearrangement steps, critical for forming the hydroxy ketone backbone .
Carbene-Catalyzed Acyloin Reaction
Alternative approaches utilize carbene catalysts derived from imidazolium or thiazolium salts. These catalysts, activated by bases like sodium hydride in tetrahydrofuran (THF), enable the umpolung of aldehydes to form α-hydroxy ketones under mild conditions. This method is advantageous for scalability and functional group tolerance.
Reaction Conditions Comparison
| Parameter | Iridium Catalysis | Carbene Catalysis |
|---|---|---|
| Temperature | 130°C | Room temperature |
| Catalyst | Iridium complex | N-Heterocyclic carbene |
| Yield | 93.3% | Not specified |
| Solvent | Formic acid buffer | THF |
Applications in Industrial and Biological Contexts
Pharmaceutical Precursors
α-Hydroxy ketones like 1-hydroxyhexan-2-one serve as intermediates in synthesizing α-keto acids, which are precursors to amino acids such as methionine. These acids are vital in drug development, particularly for antibiotics and metabolic regulators.
Pheromone Analogues
Structurally related compounds, such as (R)-3-hydroxyhexan-2-one, function as aggregation pheromones in beetles. While 1-hydroxyhexan-2-one’s role in insect communication remains unexplored, its structural similarity suggests potential for eco-friendly pest control strategies.
Stability and Reactivity
The compound’s reactivity is influenced by its hydroxyl and ketone groups:
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Oxidation: The α-hydroxy ketone can be oxidized to dicarboxylic acids, useful in polymer production.
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Thermal Stability: Decomposition temperatures are uncharacterized, but analogous hydroxy ketones degrade above 200°C, forming unsaturated carbonyl compounds.
Future Research Directions
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Catalyst Optimization: Developing earth-abundant catalysts (e.g., iron or copper) to replace iridium could enhance sustainability .
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Biological Screening: Assessing the compound’s antimicrobial or pheromone-mimetic properties may unlock novel applications.
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Advanced Characterization: Detailed NMR and X-ray crystallography studies are needed to resolve its conformational preferences .
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